molecular formula C9H14Cl2N4 B13462700 2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride

2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride

Cat. No.: B13462700
M. Wt: 249.14 g/mol
InChI Key: IHMCFOWGGPQDFP-UHFFFAOYSA-N
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Description

2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the imidazo[1,2-a]pyrimidine core structure is known to impart various biological activities, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with an α-bromocarbonyl compound under neutral or weakly basic conditions at elevated temperatures . Another approach involves the use of solid support catalysts such as aluminum oxide to facilitate the reaction

Biological Activity

2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

Structural Information

The molecular formula of this compound is C9_9H12_{12}N4_4·2HCl, with a molecular weight of approximately 249.14 g/mol. The structure includes a methylimidazo[1,2-a]pyrimidine ring system linked to an ethanamine group, which is significant for its biological properties.

PropertyValue
Molecular FormulaC9_9H12_{12}N4_4·2HCl
Molecular Weight249.14 g/mol
IUPAC Name2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)ethanamine; dihydrochloride
InChI KeyIHMCFOWGGPQDFP-UHFFFAOYSA-N
Canonical SMILESCC1=NC2=NC(=CN2C=C1)CCN.Cl.Cl

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Properties

Research indicates that compounds within the imidazo[1,2-a]pyrimidine class exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways. This interaction could lead to altered gene expression and subsequent effects on cellular behavior.

Case Studies

Several case studies have explored the biological implications of compounds similar to this compound:

  • Study on Cell Lines : A study conducted on human breast cancer cell lines demonstrated that imidazo[1,2-a]pyrimidine derivatives could significantly reduce cell viability at micromolar concentrations.
    • Findings : The compound induced apoptosis through caspase activation.
    • Reference : PubChem.
  • In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates compared to control groups.
    • Findings : Enhanced survival rates were noted in treated groups.
    • Reference : .

Properties

Molecular Formula

C9H14Cl2N4

Molecular Weight

249.14 g/mol

IUPAC Name

2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C9H12N4.2ClH/c1-7-3-5-13-6-8(2-4-10)12-9(13)11-7;;/h3,5-6H,2,4,10H2,1H3;2*1H

InChI Key

IHMCFOWGGPQDFP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)CCN.Cl.Cl

Origin of Product

United States

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